![molecular formula C16H16N2OS B5774197 N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide, commonly known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTA is a thioamide derivative that has been synthesized using various methods and has shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of MPTA is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
MPTA has been shown to exhibit various biochemical and physiological effects. Studies have shown that MPTA can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain proteins involved in cancer cell growth and survival. MPTA has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPTA in lab experiments is its relatively low cost compared to other compounds with similar properties. MPTA is also readily available and can be synthesized using various methods. However, one limitation of using MPTA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several possible future directions for research on MPTA. One area of interest is the development of novel analogs of MPTA that exhibit improved efficacy and bioavailability. Another area of interest is the investigation of the potential use of MPTA in combination with other drugs or therapies for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of MPTA and its potential applications in other fields of research.
Méthodes De Synthèse
MPTA can be synthesized using various methods, including the reaction of 2-methylaniline with carbon disulfide and subsequent reaction with 2-chloro-N-phenylacetamide. Another method involves the reaction of 2-methylaniline with carbon disulfide followed by reaction with N-phenylacetyl chloride. The synthesis of MPTA can also be achieved using other methods such as the reaction of 2-methylaniline with thiophosgene and subsequent reaction with N-phenylacetyl chloride.
Applications De Recherche Scientifique
MPTA has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MPTA exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPTA has also been studied for its potential use as an anti-inflammatory agent, with studies showing that it exhibits anti-inflammatory effects in vitro.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-7-5-6-10-14(12)17-16(20)18-15(19)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMAWHHZFGWCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

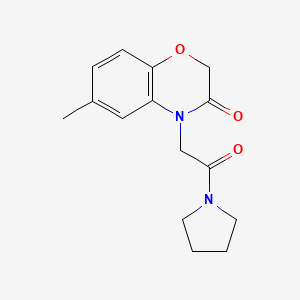
![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5774124.png)
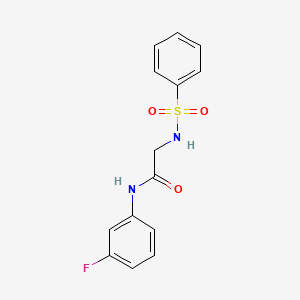
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5774139.png)
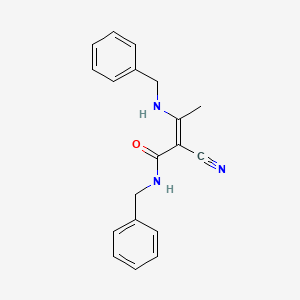
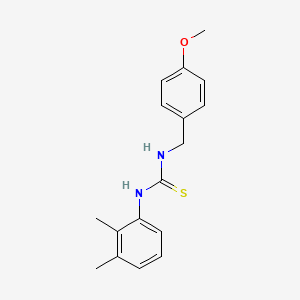
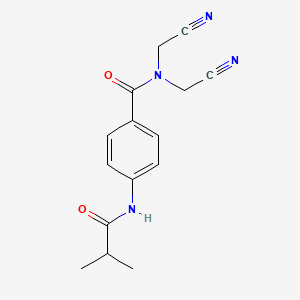

![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)
![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)

![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)
![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)